Limocitrin 3,7-diglucoside
Description
Overview of Flavonoids and Flavonol Glycosides in Natural Systems
Flavonoids are a diverse and widespread group of polyphenolic compounds synthesized by plants as secondary metabolites. mdpi.comnih.gov With over 9,000 identified structures, these compounds are integral to various plant functions, including growth, defense against pathogens, and providing color to attract pollinators. nih.govijper.org They are found in various parts of plants, such as fruits, vegetables, grains, bark, roots, stems, and flowers. nih.govcambridge.org
The basic structure of a flavonoid is a fifteen-carbon skeleton consisting of two benzene (B151609) rings linked through a heterocyclic pyran ring. Flavonoids are categorized into several subclasses based on their structural variations, including flavones, flavonols, flavanones, isoflavones, flavanols, and anthocyanins. mdpi.com
Flavonol glycosides are a major subgroup of flavonoids characterized by a hydroxyl group at the 3-position of the C-ring and a double bond between the C2 and C3 atoms. nih.gov Common flavonols found in nature include kaempferol (B1673270), quercetin (B1663063), isorhamnetin (B1672294), and limocitrin (B1675400). mdpi.com In natural systems, flavonoids frequently exist as glycosides, meaning they are attached to one or more sugar molecules. nih.gov This attachment, known as glycosylation, significantly impacts their properties.
Significance of Glycosylation Patterns in Flavonoid Research
Glycosylation, the enzymatic process of attaching sugar moieties to a molecule, is a crucial modification of flavonoids in nature. researchgate.net This process dramatically alters the physicochemical properties of the flavonoid aglycone (the non-sugar part). nih.govacs.org One of the most significant changes is an increase in water solubility and stability. ijper.orgresearchgate.net This enhanced solubility is critical for the storage and transport of these compounds within the plant.
The position and type of sugar attached to the flavonoid backbone have a profound effect on its biological activity. ijper.org For instance, glycosylation at different positions can influence a flavonoid's antioxidant capacity and its interaction with cellular targets. ijper.org The pattern of glycosylation—the specific sugars involved and their linkage points—creates a vast diversity of flavonoid glycosides, each with potentially unique biological functions. researchgate.net Researchers are particularly interested in how these patterns affect the bioavailability and metabolic fate of flavonoids in other organisms. ijper.orgresearchgate.net The study of flavonoid glycosides is essential for understanding their roles in plant physiology and their potential applications.
Historical Context and Initial Research on Limocitrin and its Glycosides
The study of flavonoids dates back to the early 19th century with the isolation of "apiin" from parsley seed in 1842. archive.org Over time, an increasing number of flavonoid glycosides have been discovered and characterized. archive.org
Limocitrin, a specific flavonol, has been identified as a component of various plants, notably in the genus Citrus and the family Crassulaceae. archive.orgnih.gov Early research focused on the isolation and structural elucidation of limocitrin and its various glycosidic forms from these natural sources.
Limocitrin 3,7-diglucoside, the subject of this article, was identified in plants such as Sedum acre and Sedum alfredi. archive.orgresearchgate.net Initial studies involved chemical and spectroscopic methods to determine its structure, confirming it as a flavonol glycoside with glucose units attached at the 3 and 7 hydroxyl positions of the limocitrin aglycone. researchgate.netresearchgate.netresearchgate.net More recent research has continued to identify this compound in other plant species, including hulless barley and the peels of Chinese prickly ash, highlighting its distribution in the plant kingdom. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H34O18 |
|---|---|
Molecular Weight |
670.6 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-methoxy-3,7-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one |
InChI |
InChI=1S/C29H34O18/c1-41-12-5-9(3-4-10(12)32)24-27(47-29-23(40)21(38)18(35)15(8-31)45-29)19(36)16-11(33)6-13(25(42-2)26(16)46-24)43-28-22(39)20(37)17(34)14(7-30)44-28/h3-6,14-15,17-18,20-23,28-35,37-40H,7-8H2,1-2H3/t14-,15-,17-,18-,20+,21+,22-,23-,28-,29+/m1/s1 |
InChI Key |
ONQXOUJKDHFADF-CUNVQQSLSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)OC)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Distribution of Limocitrin 3,7 Diglucoside
Isolation and Identification from Sedum acre and Related Species
Limocitrin (B1675400) 3,7-diglucoside was first isolated from the aerial parts of Sedum acre, a succulent plant belonging to the Crassulaceae family. researchgate.netresearchgate.netresearchgate.net In the same study, several other known flavonoids were also identified, including limocitrin and its 3-glucoside, quercetin (B1663063), isorhamnetin (B1672294), and their respective 3- and 3,7-di-glucosides, as well as isorhamnetin 7-glucoside. researchgate.netresearchgate.net The structural determination of these compounds, including the novel Limocitrin 3,7-diglucoside, was accomplished using spectroscopic and chemical methods. researchgate.netresearchgate.netresearchgate.net The presence of 3,7-O-glycosides is a noted characteristic in some Sedum species. researchgate.net
Presence in Other Plant Families and Genera
Subsequent research has identified this compound in several other plant species beyond Sedum acre.
The flavonoid has been reported in other species within the Sedum genus. knapsackfamily.com Specifically, this compound has been isolated from Sedum sarmentosum. knapsackfamily.commedchemexpress.comepdf.pub It is also listed as a constituent of Sedum alfredii. knapsackfamily.com
In the family Caprifoliaceae, Limocitrin 3,7-di-O-glucoside has been detected in the flowers of Lonicera macranthoides. nih.gov A study combining transcriptomic and metabolomic analyses found that the content of this compound, along with others like limocitrin-3-O-sophoroside, was decreased as a result of the down-regulated expression of the genes F3H and FLS during the flowering process. nih.govresearchgate.net
In the Asphodelaceae family, studies on Hemerocallis citrina (citron daylily) have identified a related but distinct compound, Limocitrin-3-O-sophoroside, as a dominant flavonoid in its flowers. nih.govresearchgate.netebi.ac.ukresearchgate.net A sophoroside is a specific type of diglucoside. While this highlights the presence of limocitrin glycosides in this species, the specific 3,7-diglucoside has not been reported as a major component in the available research. nih.govresearchgate.netebi.ac.ukresearchgate.net
This compound has been identified in the fresh-cut corms of the Chinese Water Chestnut (Eleocharis tuberosa), a member of the Cyperaceae family. nih.gov A metabolomics study investigating the browning (etiolation) of peeled water chestnuts detected the compound as one of many metabolites involved in the flavonoid synthesis pathway. nih.gov
The aglycone of this compound is limocitrin. While research on various Paeonia (peony) species has identified a wide range of polyphenols, including other flavonoids, proanthocyanidins (B150500), and anthocyanins, the available scientific literature does not specifically report the presence of either limocitrin or this compound in this genus. researchgate.netscribd.com
Table 1: Documented Occurrence of this compound
| Plant Species | Family | Plant Part | Method of Identification |
|---|---|---|---|
| Sedum acre | Crassulaceae | Aerial Parts | Spectroscopic & Chemical Methods researchgate.netresearchgate.netresearchgate.net |
| Sedum sarmentosum | Crassulaceae | Whole Herb | Isolation knapsackfamily.commedchemexpress.comepdf.pub |
| Sedum alfredii | Crassulaceae | Not Specified | Listed as Constituent knapsackfamily.com |
| Lonicera macranthoides | Caprifoliaceae | Flowers | Metabolomic Analysis nih.govresearchgate.net |
Presence in Citrus Cultivars and By-products
This compound has been identified in several citrus species, although its concentration can vary significantly between different cultivars and even within different parts of the fruit. frontiersin.org Research has shown that flavonols like limocitrin are present in citrus, with their distribution being variety-dependent. frontiersin.org For instance, lemon juices typically contain a higher percentage of flavonols in their total polyphenol content compared to sweet orange, tangerine, or grapefruit juices. frontiersin.org
In a study of various lemon cultivars, limocitrin was detected as one of the unique components in the Bearss lemon, albeit in relatively low amounts. mdpi.com This suggests that while present, it may not be a major flavonoid in all lemon varieties. mdpi.com The peels of citrus fruits, often considered by-products, are also a source of diverse flavonoids. nih.govresearchgate.net Metabolomic analysis of the peels of two closely related citrus cultivars, Citrus reticulata 'DHP' and C. reticulata 'BZH', revealed the presence of a wide array of flavonoids, highlighting the chemical diversity within citrus by-products. nih.gov While this particular study did not specifically report this compound, the general findings underscore the potential of citrus peels as a source of various flavonoid glycosides.
Table 1: Presence of Limocitrin and its Glycosides in Citrus This table is interactive. You can sort and filter the data.
| Citrus Type | Cultivar/Species | Compound | Part of Plant | Reference |
|---|---|---|---|---|
| Lemon | Bearss | Limocitrin | Pulp | mdpi.com |
| Lemon | - | Limocitrin 3-β-d-glucose | - | researchgate.net |
| Lemon | - | Limocitrin-3-α-l-rhamnose | - | researchgate.net |
Detection in Australian Myrtles
The presence of limocitrin and its derivatives extends beyond the Citrus genus. Studies on Australian myrtles have also identified these compounds. In an analysis of the leaves of aniseed myrtle (Syzygium anisatum), lemon myrtle (Backhousia citriodora), and cinnamon myrtle (Backhousia myrtifolia), limocitrin was tentatively identified in lemon myrtle and cinnamon myrtle. nih.govresearchgate.netmdpi.com Another study focusing on aniseed myrtle leaves specifically detected this compound. preprints.orgpreprints.org
This detection in a different plant family, Myrtaceae, suggests a broader distribution of this flavonoid glycoside than previously thought. The identification of limocitrin in these native Australian plants highlights their potential as a source of diverse phytochemicals. researchgate.netnih.gov
Table 2: Detection of Limocitrin and its Glycosides in Australian Myrtles This table is interactive. You can sort and filter the data.
| Plant | Species | Compound | Part of Plant | Reference |
|---|---|---|---|---|
| Aniseed Myrtle | Syzygium anisatum | This compound | Leaves | preprints.org |
| Lemon Myrtle | Backhousia citriodora | Limocitrin | Leaves | nih.govresearchgate.netmdpi.com |
Variability of this compound Content Across Plant Organs and Developmental Stages
The concentration of this compound is not static and can vary significantly depending on the plant organ and its developmental stage. This variability is a common characteristic of secondary metabolites in plants, as their production is often linked to specific physiological and developmental processes. mdpi.com
For example, in a study on Chinese prickly ash (Zanthoxylum L.), the accumulation of this compound was found to be regulated by MYB transcription factors and occurred predominantly at the mature stage of the peel, contributing to its red coloration. nih.gov This indicates a clear developmental regulation of its biosynthesis.
Furthermore, research on Hemerocallis citrina (daylily) revealed significant differences in flavonoid metabolites among its roots, stems, leaves, and flowers, with leaves generally having higher metabolite contents. researchgate.net While this study identified Limocitrin-3-O-sophoroside in flowers, it highlights the organ-specific accumulation of related flavonoid glycosides. researchgate.net Similarly, a study on Abelmoschus manihot (aibika) showed that the content of various flavonoids, including limocitrin derivatives, changed significantly during different stages of flower development. nih.gov
Table 3: Variability of this compound and Related Compounds This table is interactive. You can sort and filter the data.
| Plant Species | Organ | Developmental Stage | Compound | Finding | Reference |
|---|---|---|---|---|---|
| Chinese Prickly Ash (Zanthoxylum L.) | Peel | Mature | This compound | Accumulates at the mature stage, contributing to red peel color. | nih.gov |
| Hemerocallis citrina | Flowers | - | Limocitrin-3-O-sophoroside | Identified as a dominant flavonoid in flowers compared to other plant parts. | researchgate.net |
| Abelmoschus manihot | Flowers | Anthesis | Limocitrin-3-galactoside | Content varied across different flowering stages (T1, T2, T3). | nih.gov |
| Hulless Barley | - | - | This compound | Identified in polyphenol extract. | nih.gov |
Biosynthesis and Metabolic Pathways of Limocitrin 3,7 Diglucoside
Overview of Flavonoid Biosynthetic Pathways Relevant to Limocitrin (B1675400) 3,7-diglucoside
Limocitrin 3,7-diglucoside is a flavonol glycoside, a class of secondary metabolites widely distributed in plants. Its biosynthesis is an intricate process that originates from the general phenylpropanoid pathway. wikipedia.org This foundational pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA. wikipedia.org The synthesis of the characteristic flavonoid backbone then proceeds through the action of chalcone (B49325) synthase (CHS), which catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone, specifically naringenin (B18129) chalcone. wikipedia.orgresearchgate.net
This chalcone is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a critical branch-point intermediate. oup.com From naringenin, the pathway to flavonols involves several key enzymatic steps. Flavanone 3-hydroxylase (F3H), a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin to produce dihydrokaempferol (B1209521) (a dihydroflavonol). mdpi.com Subsequently, flavonol synthase (FLS) catalyzes the desaturation of this dihydroflavonol to form the corresponding flavonol aglycone. mdpi.com The aglycone of this compound is limocitrin. mdpi.com The core structure of limocitrin is derived from these central flavonoid biosynthetic pathways, which are highly conserved across many plant species. mdpi.com The synthesis of flavonoids is a well-studied secondary metabolism pathway in plants, leading to a diverse array of compounds including flavonols, flavones, anthocyanins, and flavanones. mdpi.com
The table below summarizes the core enzymatic reactions leading to the flavonol backbone.
| Enzyme | Abbreviation | Function in the Pathway |
| Phenylalanine ammonia-lyase | PAL | Converts Phenylalanine to Cinnamic acid |
| Cinnamate-4-hydroxylase | C4H | Converts Cinnamic acid to p-Coumaric acid |
| 4-Coumarate-CoA ligase | 4CL | Converts p-Coumaric acid to 4-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Condenses 4-coumaroyl-CoA and 3x malonyl-CoA to form naringenin chalcone. wikipedia.org |
| Chalcone Isomerase | CHI | Isomerizes naringenin chalcone to naringenin (a flavanone). oup.com |
| Flavanone 3-Hydroxylase | F3H | Hydroxylates flavanones to dihydroflavonols. mdpi.com |
| Flavonol Synthase | FLS | Converts dihydroflavonols to flavonols (e.g., limocitrin aglycone). mdpi.com |
Enzymatic Steps Involved in Glycosylation at the 3 and 7 Positions
Glycosylation is a crucial final step in the biosynthesis of this compound, rendering the molecule more stable and water-soluble. sci-hub.se This process involves the attachment of sugar moieties, in this case glucose, to the hydroxyl groups of the limocitrin aglycone. The enzymes responsible for this are known as glycosyltransferases (GTs), specifically UDP-dependent glycosyltransferases (UGTs), which utilize uridine (B1682114) diphosphate-glucose (UDP-glucose) as the sugar donor. nih.gov
The formation of this compound requires two specific glycosylation events: one at the 3-hydroxyl position and another at the 7-hydroxyl position of the limocitrin core structure. These reactions are catalyzed by distinct UGTs with high regioselectivity.
Glycosylation at the 3-Position: A flavonoid 3-O-glucosyltransferase (3-UGT) recognizes the hydroxyl group at the C-3 position of the limocitrin aglycone and transfers a glucose molecule from UDP-glucose to form limocitrin 3-O-glucoside. sci-hub.senih.gov
Glycosylation at the 7-Position: A flavonoid 7-O-glucosyltransferase (7-UGT) acts on the hydroxyl group at the C-7 position. This enzyme can potentially act on either the limocitrin aglycone to form limocitrin 7-O-glucoside or on the already-glycosylated limocitrin 3-O-glucoside to complete the synthesis of the final 3,7-diglucoside product. sci-hub.senih.gov
In vitro enzymatic glycosylation studies have shown a preference for generating flavonoid 3- and 7-O-glucosides. nih.govacs.org The order of these glycosylation steps can vary depending on the specific enzymes present in the plant species.
Gene Expression and Regulation of Biosynthetic Enzymes
The biosynthesis of this compound is tightly controlled at the transcriptional level. The expression of genes encoding the biosynthetic enzymes, from the early steps (like CHS, CHI, F3H) to the later steps (like FLS and UGTs), is orchestrated by a complex network of transcription factors (TFs). mdpi.com
The most prominent regulators belong to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. oup.commdpi.com These proteins often form a ternary transcriptional complex known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of target structural genes to activate their expression. oup.commdpi.com
R2R3-MYB Transcription Factors: These TFs are key regulators and often provide specificity to the regulatory complex. mdpi.com For instance, in Arabidopsis thaliana, the R2R3-MYB proteins AtMYB11, AtMYB12, and AtMYB111 have been shown to independently activate the expression of CHS, CHI, F3H, and FLS, the key genes for flavonol biosynthesis. oup.com Studies in prickly ash (Zanthoxylum) have shown that MYB TFs have rigorous time-regulation over flavonoid pathway genes, leading to the accumulation of compounds including this compound during fruit maturation. nih.gov
bHLH Transcription Factors: These proteins act as partners for MYB factors within the MBW complex. oup.com
WD40 Proteins: These proteins serve as a scaffold, stabilizing the interaction between the MYB and bHLH components of the MBW complex. mdpi.com
Research on Lonicera macranthoides has provided direct evidence for the regulation of limocitrin derivative biosynthesis. In this plant, the down-regulated expression of F3H and FLS genes was directly correlated with a decrease in the content of Limocitrin 3,7-di-O-glucoside. nih.gov This highlights the critical role of gene expression in determining the final concentration of this specific compound.
| Regulatory Component | Family/Type | Role in Flavonol Biosynthesis |
| MYB Proteins | R2R3-MYB TFs | Provide specificity and activate transcription of early and late biosynthetic genes (e.g., CHS, FLS). oup.commdpi.commdpi.com |
| bHLH Proteins | bHLH TFs | Form complexes with MYB proteins to regulate gene expression. oup.commdpi.com |
| WD40 Proteins | WD-repeat proteins | Act as a scaffold for the MYB-bHLH complex, enhancing regulatory activity. mdpi.com |
| MBW Complex | Protein Complex | Ternary complex (MYB-bHLH-WD40) that orchestrates the expression of flavonoid pathway genes. mdpi.com |
Precursor Utilization and Flux Analysis in Biological Systems
The production of this compound is dependent on the availability of primary metabolic precursors and the metabolic flux through the flavonoid pathway. The synthesis of the aglycone backbone draws from two primary pools:
The Phenylpropanoid Pathway: Provides p-coumaroyl-CoA, which is derived from phenylalanine. wikipedia.org
The Malonate Pathway: Provides malonyl-CoA. wikipedia.org
The flux of these precursors is a point of significant metabolic competition. The phenylpropanoid pathway is a precursor for numerous essential compounds, including lignin, stilbenes, and other phenolic compounds, not just flavonoids. Within the flavonoid pathway itself, there is further competition between different branches. For example, the intermediate naringenin can be directed towards the synthesis of flavones, while dihydroflavonols (the products of F3H) are branch points for both flavonol synthesis (via FLS) and anthocyanin synthesis (via dihydroflavonol 4-reductase, DFR). mdpi.com
Biotransformation and Catabolism in Plant Metabolome
Once synthesized, this compound is not a static endpoint metabolite. It can undergo further biotransformation or be targeted for catabolism as part of the plant's dynamic metabolic network. Glycosylation itself is a primary form of biotransformation, converting the aglycone into a more stable and transportable form. sci-hub.se
Further biotransformations can occur, such as acylation, where an acyl group is added to the sugar moieties. However, the primary catabolic process for flavonoid glycosides involves deglycosylation. Enzymes like β-glucosidases can cleave the glucose molecules from the 3 and 7 positions, releasing the limocitrin aglycone. acs.org This aglycone can then be targeted for degradation.
The degradation of the core flavonoid structure is a complex process. It is generally believed to involve oxidative cleavage of the heterocyclic C-ring, followed by the breakdown of the A and B rings into smaller phenolic acids or other simple compounds that can be re-assimilated into primary metabolism. While specific catabolic pathways for limocitrin are not extensively detailed, the general principles of flavonoid turnover would apply. Microbial biotransformation is another route for metabolism, where microorganisms in the plant's environment can convert flavonoids into various other forms. nih.govmdpi.com
Influence of Environmental Factors on Biosynthesis and Accumulation
The biosynthesis and accumulation of flavonoids, including this compound, are significantly influenced by a variety of environmental cues. nih.gov These factors often trigger signaling pathways that modulate the expression of the regulatory and structural genes involved in the flavonoid pathway. nih.gov
Light: Light is one of the most critical environmental regulators. Different wavelengths and intensities of light, particularly UV-B, UV-A, and blue light, can induce the expression of key flavonoid biosynthesis genes such as PAL, CHS, and F3H. mdpi.com This response is often a protective mechanism, as flavonoids can act as sunscreens to shield the plant from harmful UV radiation.
Temperature: Temperature fluctuations can affect enzymatic activity and gene expression, thereby influencing the rate of flavonoid synthesis. Both high and low-temperature stress have been reported to modulate flavonoid accumulation. nih.gov
Nutrient Status: The availability of nutrients, particularly nitrogen and phosphorus, can impact the allocation of resources between primary and secondary metabolism. Nutrient deficiency can sometimes lead to an upregulation of the phenylpropanoid pathway and increased flavonoid production. nih.gov
Biotic and Abiotic Stresses: Flavonoid biosynthesis is a key component of the plant's defense response. Accumulation of these compounds is often observed in response to pathogen attack (biotic stress) and adverse conditions like drought or high salinity (abiotic stress). mdpi.com In a study on fresh-cut Chinese water chestnut, the content of this compound was found to increase significantly during etiolation, indicating a stress-related accumulation. semanticscholar.org
These environmental factors fine-tune the production of this compound, allowing the plant to adapt to changing conditions by modulating its chemical profile.
Advanced Analytical Methodologies for Characterization and Quantification
Extraction and Enrichment Techniques for Flavonoid Glycosides
The initial and critical step in the analysis of limocitrin (B1675400) 3,7-diglucoside, a flavonoid glycoside, is its effective extraction from the sample matrix and subsequent purification to remove interfering substances.
Conventional solvent extraction remains a fundamental technique for isolating flavonoid glycosides. The choice of solvent is paramount and is dictated by the polarity of the target compounds. For flavonoid glycosides like limocitrin 3,7-diglucoside, polar solvents are generally employed.
Methanol (B129727) and ethanol (B145695), often in aqueous mixtures, are commonly used for the extraction of these compounds. For instance, a study on Peucedanum tauricum utilized hot, pure methanol for the extraction of flavonoid glycosides. akjournals.com Another approach for extracting flavonoids from lemon pulp involved an 80% methanol solution. mdpi.com The polarity of the solvent system can be fine-tuned to optimize the extraction efficiency. For example, different hydroethanolic solutions (e.g., 50:50, 60:40, 70:30, and 80:20 v/v) have been tested to maximize the yield of phenolic compounds, including flavonoids, from citrus pomace. mdpi.com The selection of the solvent is critical as it directly impacts the types and quantities of compounds extracted. ulisboa.pt
The general process often involves homogenizing the sample material and then subjecting it to extraction with the chosen solvent, which can be facilitated by heating or agitation. akjournals.combohrium.com Following extraction, the crude extract is typically filtered or centrifuged to remove solid debris. bohrium.com
To enhance extraction efficiency and reduce solvent consumption and extraction time, advanced techniques such as Ultrasound-Assisted Extraction (UAE) are increasingly utilized. nih.govcsic.es UAE employs acoustic cavitation to disrupt cell walls, facilitating the release of intracellular compounds into the solvent. nih.gov This method has been shown to be more efficient than conventional techniques like heat reflux extraction for obtaining flavonoids. nih.gov
The effectiveness of UAE is influenced by several parameters, including ultrasonic power, extraction time, and temperature. nih.govmdpi.com For instance, in the extraction of flavonol glycosides from Ginkgo biloba, optimal conditions were found to be an ultrasonic power of 320 W, an extraction time of 63.6 minutes, and a temperature of 32.5°C. nih.gov Similarly, for total flavonoids from Pteris cretica, optimized UAE parameters were an ethanol concentration of 56.74%, an extraction time of 45.94 minutes, and a temperature of 74.27°C. nih.gov Studies have shown that increasing the extraction time up to a certain point (e.g., 40-60 minutes) can improve the yield, after which the yield may plateau or even decrease due to the potential degradation of the target compounds. nih.govnih.gov
Following extraction, the crude extract contains a complex mixture of compounds. Therefore, a purification step is necessary to isolate and concentrate the flavonoid glycosides, including this compound, before chromatographic analysis. bohrium.com
Solid-Phase Extraction (SPE) is a widely used technique for the purification and preconcentration of flavonoids from crude extracts. akjournals.combohrium.comnih.gov This method involves passing the extract through a solid sorbent that retains the target analytes, while interfering substances are washed away. The retained flavonoids are then eluted with a suitable solvent. Common sorbents for flavonoid purification include C18 and Florisil cartridges. akjournals.comresearchgate.net For example, SPE with LiChrolut RP-18E microcolumns has been used to separate flavonoids from fatty components and chlorophyll (B73375) in plant extracts. akjournals.com In another application, SPE using Florisil cartridges was employed to prepare nanoemulsion samples containing a flavonoid glycoside for HPLC analysis. researchgate.net
Chromatography , particularly column chromatography, is another essential purification method. chemfaces.com Techniques like repeated chromatography and gel filtration have been successfully used to isolate individual flavonoid glycosides from butanol extracts. chemfaces.com
Chromatographic Separation Methods
Chromatographic techniques are indispensable for the separation and analysis of complex mixtures of flavonoids. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most powerful and widely used methods for this purpose.
HPLC, particularly when coupled with a Diode-Array Detector (DAD), is a robust technique for the analysis of flavonoid glycosides. akjournals.com Reversed-phase (RP) HPLC is the most common mode used, where a nonpolar stationary phase (e.g., C18) is paired with a polar mobile phase. akjournals.com
The mobile phase typically consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic modifier like methanol or acetonitrile (B52724). akjournals.com For instance, an HPLC separation of flavonoid glycosides was achieved on a C18 column using a mobile phase of 45% methanol in water containing 1% (v/v) acetic acid. akjournals.com HPLC has been successfully applied to identify and quantify various flavonoids, including quercetin (B1663063), kaempferol (B1673270), and isorhamnetin (B1672294) derivatives, in plant extracts. nih.gov
UPLC is an advancement over HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and increased sensitivity. mdpi.complos.org UPLC is frequently coupled with mass spectrometry (MS), such as tandem mass spectrometry (MS/MS) or quadrupole time-of-flight mass spectrometry (Q-TOF-MS), for comprehensive metabolite profiling and structural elucidation. mdpi.complos.org
A typical UPLC system for flavonoid analysis employs a C18 column and a gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of an acid like acetic or formic acid. mdpi.complos.org For example, a UPLC analysis of citrus metabolites used a Waters ACQUITY UPLC HSS T3 C18 column with a gradient of water (0.04% acetic acid) and acetonitrile (0.04% acetic acid). plos.org In another study, the flavonoid profile of lemon pulp was determined using a UPLC-Q-TOF-MS system with an ACQUITY UPLC CSH C18 column and a mobile phase of water and acetonitrile. mdpi.com These UPLC-based methods have enabled the identification of a wide range of flavonoids, including limocitrin and its glycosides, in various plant materials. mdpi.comresearchgate.netresearchgate.net
Compound Index
Spectroscopic and Spectrometric Elucidation Techniques
Spectroscopic and spectrometric methods are indispensable tools for the detailed structural analysis and identification of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the complete structural assignment of this compound. Through one-dimensional (¹H-NMR, ¹³C-NMR) and two-dimensional (2D NMR) experiments, the precise connectivity of atoms and the stereochemistry of the molecule can be determined.
While specific NMR data for this compound is not extensively detailed in the provided search results, the general application of NMR for similar flavonoid glycosides is well-established. researchgate.netmdpi.comrsc.org For instance, the structures of compounds like quercetin 3,7-diglucoside and other flavonoids have been elucidated using 1D and 2D NMR spectroscopy. biocrick.comchemfaces.com These studies typically involve the analysis of proton (¹H) and carbon (¹³C) chemical shifts, as well as correlation spectra (e.g., COSY, HSQC, HMBC) to establish the linkages between the aglycone, limocitrin, and the two glucoside moieties at the 3 and 7 positions. The anomeric protons of the glucose units provide key signals in the ¹H-NMR spectrum that help to confirm the nature and attachment points of the sugar residues.
A comprehensive NMR analysis of this compound would involve dissolving the purified compound in a suitable deuterated solvent and acquiring a series of spectra.
Illustrative ¹H-NMR and ¹³C-NMR Data Interpretation for a Flavonoid Diglucoside:
| Proton/Carbon | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (from 2D NMR) |
| Aglycone (Limocitrin) | |||
| Aromatic Protons | 6.0 - 8.0 | 90 - 165 | HMBC correlations to other ring carbons. |
| Methoxy (B1213986) Protons | ~3.8 - 4.0 | ~55 - 60 | HMBC correlation to the methoxy-substituted carbon. |
| Glucosyl Moieties | |||
| Anomeric Proton (H-1") | ~5.0 - 5.5 | ~100 - 105 | HMBC correlation to the aglycone attachment point (C-3 or C-7). |
| Other Sugar Protons | 3.0 - 4.5 | 60 - 85 | COSY correlations within the sugar spin system. |
This table is illustrative and based on general knowledge of flavonoid NMR spectroscopy. Actual chemical shifts may vary.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a highly sensitive and specific technique for the identification and profiling of this compound in various plant extracts and biological samples.
Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), and UPLC-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) have been instrumental in metabolomics studies. nih.govnih.govwaters.com These methods allow for the separation of complex mixtures and the subsequent identification of individual components based on their mass-to-charge ratio (m/z) and fragmentation patterns.
This compound has been identified in metabolomic studies of various plants, including fresh-cut Chinese water chestnut and certain citrus species. nih.gov In these analyses, the compound is typically detected as a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. For this compound (C₂₉H₃₄O₁₈), the expected monoisotopic mass is approximately 670.1745 g/mol . uni.luknapsackfamily.com
Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of the parent ion. The fragmentation pattern of flavonoid O-glycosides is often characterized by the loss of the sugar moieties, resulting in an ion corresponding to the aglycone. researchgate.net For this compound, this would involve the sequential loss of two hexose (B10828440) (glucose) units (each 162 Da).
Key Mass Spectrometry Data for this compound:
| Ion | m/z (calculated) | Observed in Studies | Fragmentation Products (MS/MS) |
| [M-H]⁻ | 669.1672 | Yes | Ions corresponding to the loss of one or both glucose units. |
| [M+H]⁺ | 671.1818 | Yes | Ions corresponding to the loss of one or both glucose units. |
Data compiled from PubChem and other sources. uni.lu
UPLC-ESI-MS/MS has been effectively used for the qualitative and quantitative analysis of metabolites in closely related citrus cultivars, demonstrating its power in distinguishing complex metabolic profiles where specific flavonoids like limocitrin derivatives are present. nih.govsemanticscholar.org The high resolution and mass accuracy of Q-TOF-MS instruments are particularly advantageous for the confident identification of compounds in complex mixtures. researchgate.net
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of flavonoids, including this compound, in solution. Flavonoids exhibit characteristic absorption spectra in the UV-Vis region due to the presence of their chromophoric benzopyranone ring system.
The UV spectrum of flavonoids typically shows two major absorption bands: Band I (usually 300-400 nm) corresponds to the B-ring cinnamoyl system, and Band II (usually 240-280 nm) is associated with the A-ring benzoyl system. The exact positions of these absorption maxima (λmax) can provide structural information and are influenced by the substitution pattern on the flavonoid skeleton.
While specific λmax values for this compound are not provided in the search results, related flavonoids like quercetin 3,7-diglucoside have been quantified using spectrophotometric methods. For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of standard solutions of known concentrations at the λmax. The concentration of the analyte in a sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often used in conjunction with HPLC for more accurate quantification of individual compounds in a mixture.
Chemometric and Bioinformatic Approaches in Metabolomics for this compound Profiling
Chemometric and bioinformatic tools are essential for the analysis and interpretation of the large and complex datasets generated in metabolomics studies involving this compound. bioinformaticsreview.com These approaches enable the identification of patterns and correlations that may not be apparent from simple data inspection.
In metabolomics studies of plants like the Chinese water chestnut and different citrus cultivars, raw data from LC-MS or other analytical platforms are processed and subjected to multivariate statistical analysis. nih.govnih.gov Techniques such as Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal PLS-DA (OPLS-DA) are commonly employed to visualize the differences between sample groups and to identify the metabolites responsible for these variations. nih.govsemanticscholar.org
For example, in a study comparing different yellowing stages of Chinese water chestnut, these chemometric methods were used to analyze the LC-MS data and identify this compound as one of the compounds that changed significantly over time. nih.gov Similarly, in the analysis of different Hemerocallis citrina parts, widely targeted metabolomics combined with statistical analysis revealed that Limocitrin-3-O-sophoroside was a dominant flavonoid in the flowers. nih.gov
Bioinformatic tools and databases are also crucial for the tentative identification of metabolites. nih.gov The measured m/z values and fragmentation spectra from MS analysis are compared against spectral libraries and databases like the Human Metabolome Database (HMDB) or plant-specific databases to propose candidate structures. hmdb.ca Pathway analysis tools can then be used to place the identified metabolites, including this compound, into a broader biological context, helping to understand their role in metabolic pathways such as flavonoid biosynthesis.
Pre Clinical Investigations of Biological Activities
In vitro Antioxidant Activity Assessment and Mechanisms
The antioxidant potential of limocitrin (B1675400) 3,7-diglucoside and related compounds has been explored through various in vitro assays. These methods assess the ability of the compound to counteract oxidative stress, a process implicated in numerous chronic diseases. nih.govmdpi.com
Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical Scavenging Activity)
Free radical scavenging assays are commonly used to evaluate the antioxidant capacity of chemical compounds. researchgate.net The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are among the most frequently employed methods. researchgate.netscispace.com
While specific data on the hydroxyl radical scavenging activity of isolated limocitrin 3,7-diglucoside is limited, studies on extracts containing this compound have demonstrated such activity. scispace.com It is important to note that in some cases, the glycoside form of a flavonoid may show different activity compared to its aglycone. For instance, isorhamnetin (B1672294) 3,7-di-O-beta-D-glucopyranoside showed no direct effect on DPPH radicals, whereas its aglycone, isorhamnetin, exhibited potent antioxidant effects in vitro. nih.gov This suggests that the sugar moieties can influence the radical scavenging capacity.
Ferric Reducing Antioxidant Power (FRAP) Assays
The Ferric Reducing Antioxidant Power (FRAP) assay is another widely used method to measure the total antioxidant capacity of a substance. mdpi.com This assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. researchgate.net
Correlation with Total Phenolic and Flavonoid Content
The antioxidant activity of plant extracts is often attributed to their total phenolic and flavonoid content. whiterose.ac.uk Generally, a positive correlation is observed between higher phenolic and flavonoid content and stronger antioxidant capacity as measured by various assays. mdpi.comwhiterose.ac.uk
In vitro Anti-inflammatory Research
The anti-inflammatory potential of this compound and related compounds has been investigated in vitro. Inflammation is a complex biological response, and its chronic dysregulation is linked to various diseases. nih.gov
This compound was isolated from the aerial parts of Sedum acre. researchgate.net While the direct anti-inflammatory activity of the isolated diglucoside was not detailed in the available research, studies on extracts containing this and other flavonoids have shown anti-inflammatory effects. For example, extracts from various plants containing flavonoids have been shown to inhibit the production of pro-inflammatory mediators. mdpi.comcsic.esmdpi.com
In vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, are commonly used to assess anti-inflammatory activity. mdpi.com The evaluation often involves measuring the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as other inflammatory markers. nih.govcsic.es For instance, olive leaf extract, which contains various phenolic compounds, demonstrated significant anti-inflammatory activity by reducing the levels of TNF-α, IL-1β, and cyclooxygenase-2 (COX-2). nih.gov
Enzymatic Inhibition Studies (e.g., Alpha-Glucosidase Inhibition)
Enzymatic inhibition is a key mechanism through which many therapeutic agents exert their effects. Flavonoids have been studied for their potential to inhibit various enzymes, including those involved in carbohydrate digestion. chemrxiv.org
Alpha-glucosidase is an enzyme that plays a crucial role in the digestion and absorption of carbohydrates. nih.gov Inhibition of this enzyme can help in managing blood glucose levels. rsc.org In vitro studies have identified various flavonoids as potent inhibitors of α-glucosidase. chemrxiv.orgbrieflands.com
While specific studies on the α-glucosidase inhibitory activity of isolated this compound are not extensively documented, research on plant extracts containing a variety of phenolic compounds has shown significant inhibitory potential. nih.govmdpi.com The structure of the flavonoid, including the presence and position of hydroxyl groups and glycosylation, can significantly influence its enzyme-inhibitory activity. chemrxiv.org For example, a systematic review of flavonoids as α-glucosidase inhibitors highlighted that a double bond at C2=C3 and a keto group at C4=O were important for inhibitory activity, and the presence of a hydroxyl group at C3 enhanced α-glucosidase inhibition. chemrxiv.org
Other Reported Biological Activities (e.g., Antibacterial Activity of Limocitrin Aglycone)
Beyond antioxidant and anti-inflammatory effects, flavonoids and their aglycones have been investigated for other biological activities.
The aglycone of a flavonoid glycoside can sometimes exhibit different or more potent biological activities than the glycoside itself. nih.gov For instance, in the case of some sphingolipids, the aglycone showed stronger antimicrobial activity than its corresponding glycoside. nih.gov Similarly, the aglycone hesperetin (B1673127) is substantially more active against bacteria than its glycoside form, hesperidin. nih.gov
While specific studies on the antibacterial activity of the limocitrin aglycone are not detailed in the provided search results, the general class of flavonoids has been extensively reviewed for their antibacterial properties. researchgate.net The antimicrobial activity of flavonoids is influenced by their structure, with different subgroups showing varying degrees of effectiveness against different bacterial strains. researchgate.net
Structure Activity Relationship Studies for Limocitrin 3,7 Diglucoside
Impact of Glycosylation on Biological Activities
Glycosylation, the attachment of sugar moieties to a molecule, significantly alters the physicochemical and biological properties of flavonoids, and Limocitrin (B1675400) 3,7-diglucoside is a clear example of this principle. The presence of two glucoside units, one at the 3-position and another at the 7-position of the limocitrin aglycone, has profound effects on its solubility, stability, and interaction with biological targets. nih.govdtu.dk
The addition of hydrophilic sugar groups generally increases the water solubility of the flavonoid, which can influence its absorption and distribution in biological systems. nih.gov However, this modification can also modulate its bioactivity. For many flavonoids, the aglycone (the non-sugar part) exhibits stronger antioxidant activity in in vitro assays compared to its glycosylated forms. This is often because the sugar moieties can mask the hydroxyl groups on the flavonoid's core structure, which are crucial for scavenging free radicals. mdpi.com
Conversely, glycosylation can be essential for other biological functions. It can act as a recognition signal, allowing the compound to interact with specific cell surface receptors or enzymes. mdpi.com The glycosylation pattern can determine the mechanism of transport across cell membranes and influence the compound's metabolic fate. For instance, some glycosylated flavonoids are recognized by specific transporters and enzymes within the body that can cleave the sugar units, releasing the active aglycone at a specific site. researchgate.net In the case of Luteolin 3',7-diglucoside, a structurally similar flavonoid, enzymatic processes can modify the glycosidic bonds, highlighting that the sugar attachments are not merely passive additions but active sites for biochemical transformation. nih.gov The specific positioning of the glucose units at the 3- and 7-positions on the limocitrin backbone creates a unique chemical entity whose activity profile is distinct from its parent aglycone or its monosaccharide-conjugated forms.
Comparison of Limocitrin 3,7-diglucoside Activity with Related Flavonoids and Limocitrin Aglycone
The biological activity of this compound is best understood when compared with its parent compound, limocitrin, and other structurally related flavonoids. Such comparisons reveal the specific contributions of the core flavonoid structure and the attached sugar groups.
Limocitrin itself has been identified as a flavonoid with potent antioxidant properties. whiterose.ac.uk Studies comparing various flavonoids have shown that specific structural features, such as the number and position of hydroxyl groups, are critical for activity. For example, in a study analyzing flavonoid content and antioxidant activity in different lemon cultivars, limocitrin was identified as one of the flavonoids positively correlated with DPPH and ABTS free radical scavenging rates. mdpi.com
When comparing the glycoside to the aglycone, the aglycone often shows higher potency in direct antioxidant assays. However, the glycoside form may have other advantages, such as improved stability or bioavailability. Research on various plant extracts has identified this compound alongside a host of other flavonoids, including derivatives of quercetin (B1663063), kaempferol (B1673270), and isorhamnetin (B1672294). researchgate.netplos.org For instance, transcriptomic analysis of Lonicera macranthoides flowers showed that the accumulation of Limocitrin-3,7-di-O-glucoside was down-regulated during flower development, in concert with changes in other flavonoids like proanthocyanidins (B150500) and kaempferol derivatives, indicating a finely tuned biological role. nih.gov
The following table provides a comparative overview of this compound and related compounds found in various natural sources.
| Compound Name | Class | Common Natural Sources | Key Comparative Feature |
| This compound | Flavonol Diglycoside | Lonicera macranthoides, Sedum acre, Chinese Prickly Ash researchgate.netnih.govnih.gov | Diglycosylated form of Limocitrin. |
| Limocitrin | Flavonol Aglycone | Citrus limon, Sorbus species, Lemon Myrtle whiterose.ac.ukmdpi.comd-nb.info | The core non-sugar component; often more potent in in vitro antioxidant assays. |
| Quercetin | Flavonol Aglycone | Many fruits and vegetables | A widely studied flavonoid, often used as a benchmark for antioxidant activity. mdpi.com |
| Kaempferol | Flavonol Aglycone | Many fruits and vegetables | Structurally similar to Limocitrin but lacks the methoxy (B1213986) groups. |
| Isorhamnetin | Flavonol Aglycone | Sea buckthorn, Paeonia species | A methylated metabolite of quercetin. mdpi.com |
| Myricetin 3-O-glucoside | Flavonol Monoglycoside | Grapes, Berries | A monoglycoside, allowing for comparison of single vs. double glycosylation effects. nih.gov |
| Vicenin II | Flavone Diglycoside | Citrus species | A C-diglycoside, differing in the sugar linkage type compared to the O-glycoside this compound. mdpi.com |
Computational Modeling and Molecular Docking Approaches in Pre-clinical Research
In modern drug discovery and pharmacology, computational methods like molecular docking are invaluable for predicting and analyzing the interaction between a small molecule (ligand), such as this compound, and a biological target, typically a protein or enzyme. nih.gov These in silico techniques help to elucidate potential mechanisms of action and prioritize compounds for further experimental testing. nih.gov
Molecular docking simulations have been used to study the binding of various flavonoids, including limocitrin, to different therapeutic targets. For example, in studies investigating compounds for managing type 2 diabetes, the aglycone limocitrin was docked against α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov These simulations predict the binding affinity (often expressed as a binding energy score) and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plantarchives.org
Although direct docking studies on this compound are not as prevalent as for its aglycone, the principles remain the same. The larger size and increased number of rotatable bonds in the diglucoside would be key parameters in the simulation. The glucose moieties could form additional hydrogen bonds with the protein target, potentially altering the binding mode and affinity compared to the aglycone.
The table below summarizes findings from molecular docking studies on the limocitrin aglycone and related flavonoids, which provides insight into the potential interactions of its diglucoside derivative.
| Ligand (Compound) | Protein Target (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Limocitrin | α-glucosidase (5NN8) | -3.5 | Not specified in the provided abstract. nih.gov |
| Hesperetin (B1673127) | Glycogen Synthase Kinase 3 (1Q5K) | -8.0 | Val135, Pro136 plantarchives.org |
| Hesperetin | α-glucosidase (5NN5) | -7.2 | Not specified in the provided abstract. plantarchives.org |
| Isorhamnetin | Glycogen Synthase Kinase 3 (1Q5K) | -7.6 | Val135, Pro136 plantarchives.org |
| Kaempferol | Glycogen Synthase Kinase 3 (1Q5K) | -7.5 | Val135, Pro136 plantarchives.org |
These computational approaches are crucial in pre-clinical research as they help to build a structure-activity relationship profile. rsc.org By comparing the docking scores and binding poses of this compound with its aglycone and other flavonoids, researchers can hypothesize how glycosylation impacts target specificity and binding strength, guiding future laboratory experiments. nih.gov
Ecological and Physiological Roles of Limocitrin 3,7 Diglucoside in Plants
Role in Plant Defense Mechanisms and Stress Responses
While direct studies on the specific role of Limocitrin (B1675400) 3,7-diglucoside in plant defense are limited, the broader family of flavonoids, to which it belongs, is well-recognized for its significant contributions to protecting plants from both biotic and abiotic stresses. mdpi.com Flavonoids act as a crucial line of defense, functioning as antimicrobial compounds, feeding deterrents to herbivores, and signaling molecules in plant-microbe interactions. mdpi.com
In response to abiotic stressors such as drought, salinity, and high light intensity, plants often accumulate flavonoids. These compounds can act as antioxidants, scavenging harmful reactive oxygen species (ROS) that are produced under stress conditions and can cause cellular damage. mdpi.com The glycosylation of flavonoids, such as in Limocitrin 3,7-diglucoside, can enhance their stability and solubility, allowing for their transport and storage within the plant cell, ready to be deployed when stress occurs.
Research on Lonicera macranthoides has shown that the content of this compound, along with other metabolites, decreases with the down-regulated expression of key enzymes in the flavonoid biosynthesis pathway, namely flavanone (B1672756) 3-hydroxylase (F3H) and flavonol synthase (FLS). nih.gov This suggests that its production is intricately linked with the plant's metabolic response, which is often geared towards managing stress and allocating resources for defense and growth.
Contribution to Plant Pigmentation and Photoprotection
Flavonoids are key pigments that contribute to the diverse colors of flowers and fruits, playing a vital role in attracting pollinators and seed dispersers. This compound has been directly implicated in the coloration of plants. A study on the peel coloration of Chinese prickly ash (Zanthoxylum L.) revealed that the accumulation of this compound, among other flavonoids, at the mature stage contributes to the red coloration of the peels. nih.gov The content of this compound showed a significant increase during the maturation and reddening of the fruit peel. nih.gov
The following table illustrates the significant change in the relative content of this compound during the maturation of Zanthoxylum peel.
| Plant | Developmental Stage | Fold Change in this compound Content |
| Zanthoxylum (ZM) | Mature vs. Young | 3.73E+02-fold increase |
Data sourced from a study on Zanthoxylum peel coloration. nih.gov
Beyond pigmentation, flavonoids are known to provide photoprotection by absorbing ultraviolet (UV) radiation, thus shielding the plant's photosynthetic machinery and DNA from damage. mdpi.com While specific studies on the photoprotective properties of this compound are not widely available, its structural similarity to other UV-absorbing flavonol glycosides, such as isorhamnetin (B1672294) 3,7-O-di-glucoside found in Brassica rapa which acts as a nectar guide, suggests a potential role in UV screening. researchgate.net
Involvement in Plant Growth and Development (e.g., Etiolation Process)
This compound is also involved in the complex processes of plant growth and development. One notable example is its participation in the etiolation process of fresh-cut Chinese Water Chestnut (Eleocharis tuberosa). Etiolation is a process in flowering plants grown in partial or complete absence of light, characterized by long, weak stems; smaller, sparser leaves due to longer internodes; and a pale yellow color (chlorosis).
A metabolomics study of fresh-cut Chinese Water Chestnut identified this compound as one of the metabolites that changes in abundance during the yellowing process. mdpi.comnih.gov The study revealed that the content of this compound increased during the initial stages of etiolation, indicating its involvement in the metabolic reprogramming that occurs under light-deprived conditions. nih.gov
The table below shows the change in the relative abundance of this compound during the etiolation of fresh-cut Chinese Water Chestnut.
| Time Comparison | Fold Change (log2) | VIP Value |
| 2 days vs. 0 day | +2.829 | 1.480 |
Data from a metabolomics study on the etiolation of fresh-cut Chinese Water Chestnut. mdpi.com
The involvement of this compound in developmental processes is further supported by its differential accumulation in various plant parts and at different growth stages. For instance, in Lonicera macranthoides, its concentration varies during flower development, suggesting a role in floral maturation. nih.gov Similarly, studies on other flavonoids have shown their importance in regulating auxin transport, a key process in plant growth and development.
Chemotaxonomic Significance of Limocitrin 3,7 Diglucoside
Use as a Chemical Marker for Plant Species or Cultivar Identification
The presence or absence, as well as the relative abundance, of Limocitrin (B1675400) 3,7-diglucoside and its derivatives can be a distinctive characteristic for identifying and differentiating between closely related plant species or cultivars.
Metabolomic studies have highlighted the utility of flavonoid profiles in distinguishing between different plant varieties. For instance, in the genus Citrus, the flavonoid composition of the pulp has been used to differentiate between various lemon cultivars. While many flavonoids are common across different varieties, some are unique to specific cultivars. The aglycone of Limocitrin 3,7-diglucoside, limocitrin, has been identified as one of the five unique components in the Bearss lemon, setting it apart from other lemon cultivars like Verna and Lisbon. mdpi.com This specificity makes limocitrin a potential chemical marker for the identification of the Bearss lemon cultivar.
Similarly, in the genus Zanthoxylum, which belongs to the same family as Citrus (Rutaceae), the flavonoid profile, including derivatives of limocitrin, changes significantly during fruit maturation. In a study comparing two closely related Chinese prickly ash cultivars, the content of this compound showed a marked increase of over 370-fold in the mature stage of one cultivar ('ZM') compared to its younger stage. bohrium.com This dramatic change suggests that this compound can be a key marker for the developmental stage and potentially for distinguishing between cultivars with different maturation characteristics.
Within the genus Sedum (family Crassulaceae), this compound has been isolated from the aerial parts of Sedum acre. mdpi.com Its presence, along with other related flavonoids like limocitrin 3-glucoside and limocitrin 7-glucoside, contributes to the specific chemical fingerprint of this species. mdpi.com The KNApSAcK database also lists the occurrence of this compound in Sedum alfredi and Sedum sarmentosum, indicating its relevance as a chemotaxonomic marker within this genus. mdpi.com
Furthermore, in the genus Sorbus (family Rosaceae), a comprehensive analysis of the aerial parts of several species revealed the presence of the aglycone limocitrin, among other flavonoids. dntb.gov.ua Notably, limocitrin was detected in Sorbus torminalis but was absent in the other studied species, suggesting its potential as a distinguishing marker for this particular species within the genus. dntb.gov.ua
The table below summarizes the occurrence of this compound and its aglycone, limocitrin, in various plant species, highlighting their potential as chemical markers.
| Plant Species/Cultivar | Family | Plant Part | Compound Identified | Significance as a Chemical Marker |
| Citrus limon 'Bearss' | Rutaceae | Pulp | Limocitrin | Unique component, useful for cultivar identification. mdpi.com |
| Zanthoxylum sp. 'ZM' | Rutaceae | Peel | This compound | Content increases significantly during maturation, potential marker for developmental stage and cultivar. bohrium.com |
| Sedum acre | Crassulaceae | Aerial Parts | This compound | Part of the specific flavonoid profile of the species. mdpi.com |
| Sedum alfredi | Crassulaceae | Not specified | This compound | Contributes to the chemotaxonomic profile of the species. mdpi.com |
| Sedum sarmentosum | Crassulaceae | Not specified | This compound | Contributes to the chemotaxonomic profile of the species. mdpi.com |
| Sorbus torminalis | Rosaceae | Aerial Parts | Limocitrin | Differentiating compound within the studied Sorbus species. dntb.gov.ua |
| Bougainvillea × buttiana 'Chitra' | Nyctaginaceae | Bracts | Limocitrin-3,7-di-O-glucoside | Significantly increased levels in red bracts compared to yellow, indicating a role in color differentiation. nih.gov |
Phylogenetic Implications Based on Flavonoid Profiles
The distribution of flavonoids like this compound across different plant taxa can provide clues about their evolutionary relationships. The general principle is that closely related species are more likely to have similar flavonoid profiles than distantly related ones.
Within the large and taxonomically complex genus Sorbus, flavonoid profiles have been shown to be valuable in elucidating relationships between species, especially those of hybrid origin. mdpi.com The genus is known for frequent hybridization and polyploidy, making morphological classification challenging. mdpi.com The distinct flavonoid patterns, including the presence or absence of compounds like limocitrin, can help to trace the parentage of hybrid species and clarify their taxonomic position. dntb.gov.uacdnsciencepub.com
Similarly, in the genus Sedum, the distribution of various flavonoids, including this compound, has been used to investigate the relationships between different species and series within the genus. researchgate.net The clustering of species based on their chemical profiles often aligns with and refines the classifications based on morphology and genetics. researchgate.net The presence of specific flavonoid glycosides can be characteristic of certain evolutionary lineages within the Crassulaceae family.
The detection of Limocitrin-3,7-di-O-glucoside in Bougainvillea × buttiana 'Chitra' of the Nyctaginaceae family, a family distant from Rutaceae and Crassulaceae, indicates that the biosynthetic pathway leading to this compound has evolved independently in different plant lineages. nih.gov The specific patterns of flavonoid distribution, when analyzed in a broader phylogenetic context, can help to understand the evolution of these metabolic pathways in the plant kingdom.
Research Challenges and Future Perspectives
Methodological Advancements in Comprehensive Profiling
The accurate and comprehensive profiling of Limocitrin (B1675400) 3,7-diglucoside in complex biological matrices presents a significant challenge. Advanced analytical techniques are crucial for its detection and quantification.
Current Methodologies and Their Limitations:
Modern metabolomics heavily relies on techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) for the analysis of small molecules like Limocitrin 3,7-diglucoside. semanticscholar.orgmdpi.com Specifically, Ultra-Performance Liquid Chromatography coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) has been instrumental in identifying and quantifying flavonoids in various plant species. mdpi.com While powerful, these methods can face challenges related to the vast chemical diversity of plant secondary metabolites, sometimes leading to co-elution and signal suppression, which can complicate accurate quantification.
Future Directions in Profiling:
The future of comprehensive profiling lies in the development of more sophisticated and sensitive analytical platforms. The integration of multi-dimensional chromatography with high-resolution mass spectrometry can enhance peak capacity and separation efficiency. Furthermore, the application of novel data processing algorithms and machine learning techniques will be pivotal in deconvoluting complex datasets and identifying novel metabolites, including derivatives of this compound. The use of widely targeted metabolomics, which combines the advantages of both targeted and untargeted approaches, is also a promising avenue for a more holistic understanding of flavonoid profiles in different biological contexts. nih.gov
Elucidation of Regulatory Networks in Biosynthesis
Understanding the intricate regulatory networks that govern the biosynthesis of this compound is fundamental for its potential biotechnological production and for modulating its levels in plants.
Key Biosynthetic Pathways:
Flavonoid biosynthesis begins with the phenylpropanoid pathway, leading to the formation of chalcones, which are then converted into various flavonoid classes. semanticscholar.org The biosynthesis of this compound is part of the broader flavonoid pathway, which also produces compounds like naringenin (B18129) chalcone (B49325), proanthocyanidins (B150500), and various glycosides. nih.gov Transcriptomic and metabolomic analyses have begun to shed light on the genes and enzymes involved. For instance, studies have shown correlations between the expression levels of genes like chalcone synthase (CHS), dihydroflavonol-4-reductase (DFR), and flavanone (B1672756) 3-hydroxylase (F3H) and the accumulation of specific flavonoids. nih.gov
Future Research Focus:
Future research should focus on identifying and characterizing the specific transcription factors and regulatory elements that control the expression of genes in the this compound biosynthetic pathway. Techniques such as yeast one-hybrid (Y1H) screening and chromatin immunoprecipitation (ChIP) sequencing can be employed to uncover these regulatory interactions. A systems biology approach, integrating transcriptomic, proteomic, and metabolomic data, will be essential to construct a comprehensive model of the regulatory network. This knowledge will be invaluable for metabolic engineering efforts aimed at enhancing the production of this compound.
Potential for Sustainable Sourcing and Production
The natural abundance of this compound can be low and variable, necessitating the exploration of sustainable sourcing and production methods.
Natural Sources and Variability:
This compound has been identified in various plants, including Sedum acre, citrus fruits, and the flowers of Lonicera macranthoides. nih.govresearchgate.netresearchgate.net However, the concentration of this compound can vary significantly depending on the plant species, cultivar, developmental stage, and environmental conditions. mdpi.comnih.gov This variability makes reliance on direct extraction from plant sources challenging for consistent and large-scale supply.
Biotechnological Production Strategies:
Metabolic engineering in microbial hosts such as Escherichia coli or Saccharomyces cerevisiae presents a promising alternative for the sustainable production of this compound. This involves introducing the relevant biosynthetic genes from plants into these microorganisms. Additionally, plant cell and tissue culture techniques offer a controlled environment for producing high-value secondary metabolites, potentially overcoming the limitations of field cultivation. Further research into optimizing culture conditions and elicitation strategies could significantly enhance yields.
Expanding Pre-clinical Investigation into Broader Biological Systems
While initial studies have hinted at the potential bioactivities of this compound, a significant expansion of pre-clinical investigations is required to validate these findings and explore its therapeutic potential more broadly.
Current Understanding of Bioactivity:
Preliminary research suggests that compounds structurally related to this compound possess antioxidant properties. mdpi.commdpi.com For instance, studies on lemon pulp have shown a correlation between the presence of limocitrin and antioxidant activity. mdpi.com However, specific and in-depth studies on the biological effects of purified this compound are limited.
Future Directions for Pre-clinical Research:
Future pre-clinical studies should focus on a systematic evaluation of the bioactivities of this compound. This includes comprehensive in vitro and in vivo studies to assess its antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects. It is also crucial to investigate its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME). Utilizing various cell line and animal models will be essential to understand its mechanisms of action and to identify potential therapeutic targets. Such rigorous pre-clinical evaluation is a prerequisite for any future consideration of this compound for clinical applications.
Q & A
Basic Research Questions
Q. What are the primary methodologies for isolating and purifying Limocitrin 3,7-diglucoside from plant sources?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or preparative HPLC. For example, flavonoid glycosides like this compound are often separated using reverse-phase C18 columns with gradient elution (water:acetonitrile + 0.1% formic acid). Purity is validated via HPLC-UV or LC-MS, ensuring ≥95% purity .
- Key Considerations : Optimize extraction parameters (solvent polarity, temperature) to minimize degradation of heat-sensitive glycosides. Validate protocols using spiked samples or reference standards .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) is critical for determining glycosidic linkages and aglycone substitution patterns. Mass spectrometry (HRMS or MALDI-TOF) confirms molecular weight (exact mass: 670.1630 Da) and fragmentation patterns. For stereochemical assignments, circular dichroism (CD) or enzymatic hydrolysis may supplement NMR data .
- Key Considerations : Compare spectral data with published analogs (e.g., Kaempferol 3,7-diglucoside) to resolve ambiguities in glycosylation sites .
Q. What are the standard assays for evaluating this compound’s antioxidant activity?
- Methodological Answer : Common assays include DPPH radical scavenging, FRAP (ferric reducing antioxidant power), and ABTS●+ inhibition. Normalize results to Trolox equivalents and report IC₅₀ values. For cellular models, use ROS (reactive oxygen species) detection in cell lines (e.g., HepG2) under oxidative stress .
- Key Considerations : Control for solvent interference (e.g., DMSO) and validate assay specificity using positive controls like ascorbic acid .
Advanced Research Questions
Q. How can researchers design experiments to investigate this compound’s inhibitory effects on carbohydrate-metabolizing enzymes?
- Methodological Answer : Use in vitro enzyme inhibition assays for α-amylase and α-glucosidase. For example:
- α-Glucosidase Assay : Mix enzyme solution (from rat intestine or recombinant) with substrate (p-nitrophenyl-α-D-glucopyranoside) and varying compound concentrations. Measure absorbance at 405 nm to quantify inhibition .
- Data Interpretation : Calculate IC₅₀ and compare with acarbose (positive control). Use Lineweaver-Burk plots to determine inhibition kinetics (competitive/uncompetitive) .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analyses using PRISMA guidelines to identify variability sources (e.g., extraction methods, assay protocols). For example, discrepancies in antioxidant IC₅₀ values may arise from differences in DPPH reagent concentration or incubation time. Replicate experiments under standardized conditions and apply statistical tests (ANOVA, t-test) to assess significance .
- Key Considerations : Publish negative results and raw datasets to enhance reproducibility .
Q. How can molecular docking and in silico modeling predict this compound’s interaction with therapeutic targets?
- Methodological Answer : Use software like AutoDock Vina or Schrödinger Suite to dock the compound into active sites of targets (e.g., acetylcholinesterase or GABAA receptors). Validate models with molecular dynamics simulations (100 ns) to assess binding stability. Compare binding energies (ΔG) with known inhibitors (e.g., donepezil for acetylcholinesterase) .
- Key Considerations : Cross-validate in silico predictions with in vitro assays to confirm mechanistic hypotheses .
Q. What experimental designs are optimal for studying the compound’s pharmacokinetics (e.g., bioavailability, metabolism)?
- Methodological Answer : Employ in vivo models (e.g., rats) with oral administration of this compound. Collect plasma samples at timed intervals and quantify compound levels via LC-MS/MS. Assess metabolites using phase I/II enzyme incubations (e.g., liver microsomes) .
- Key Considerations : Use stable isotope-labeled analogs as internal standards to improve quantification accuracy .
Key Research Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
